molecular formula C10H15N3O B1427675 2-Methoxy-4-piperidinopyrimidine CAS No. 1381944-24-6

2-Methoxy-4-piperidinopyrimidine

Cat. No. B1427675
CAS RN: 1381944-24-6
M. Wt: 193.25 g/mol
InChI Key: HSGYLFMVLVKMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-piperidinopyrimidine (MPP) is a heterocyclic compound composed of a pyrimidine ring fused with a piperidine ring, with a methoxy group attached to the second carbon atom of the piperidine ring. It has a molecular weight of 193.25 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-piperidinopyrimidine consists of a pyrimidine ring fused with a piperidine ring, with a methoxy group attached . The InChI code for this compound is 1S/C10H15N3O/c1-14-10-11-6-5-9(12-10)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis : 2-Methoxy-4-piperidinopyrimidine derivatives have been developed for efficient synthesis processes. For example, nucleophilic substitution reactions with silyl enolates under metal triflates catalysis were explored to produce various derivatives (Okitsu, Suzuki, & Kobayashi, 2001).

Applications in Medicinal Chemistry

  • Antimicrobial Activity : Some pyrimidine derivatives, including those with methoxy and piperidine substituents, have shown significant antibacterial and antifungal activity, suggesting potential in developing new antimicrobial agents (Al-Masoudi, Mohmmed, Abass, & Al-Masoudi, 2015).
  • Cine-Amination Process : The cine-amination of 4-substituted-5-bromopyrimidines, including those with a piperidine substituent, has been studied for the production of corresponding aminopyrimidines, which can be useful in synthesizing various pharmacologically active compounds (Rasmussen, Plas, Grotenhuis, & Koudijs, 1978).

Biological and Pharmacological Studies

Future Directions

While specific future directions for 2-Methoxy-4-piperidinopyrimidine are not mentioned in the literature, pyrimidine derivatives are a topic of ongoing research in medicinal chemistry . Future research could potentially explore the biological activity of 2-Methoxy-4-piperidinopyrimidine and its derivatives, as well as their potential applications in medicine.

properties

IUPAC Name

2-methoxy-4-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-10-11-6-5-9(12-10)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGYLFMVLVKMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743021
Record name 2-Methoxy-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-piperidinopyrimidine

CAS RN

1381944-24-6
Record name 2-Methoxy-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-piperidinopyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-piperidinopyrimidine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-piperidinopyrimidine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-piperidinopyrimidine
Reactant of Route 5
2-Methoxy-4-piperidinopyrimidine
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-piperidinopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.